
(S)-3,5,5-Trimethylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,5,5-Trimethylpyrrolidin-2-one is a chiral organic compound with a pyrrolidinone core structure. This compound is characterized by the presence of three methyl groups at the 3rd and 5th positions of the pyrrolidinone ring, making it a highly substituted derivative. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,5,5-Trimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,5,5-trimethyl-2-pyrrolidinone with a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3,5,5-Trimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbon atoms of the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the pyrrolidinone ring.
Wissenschaftliche Forschungsanwendungen
(S)-3,5,5-Trimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-3,5,5-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
®-3,5,5-Trimethylpyrrolidin-2-one: The enantiomer of the compound with the opposite stereochemistry.
3,5,5-Trimethylpyrrolidin-2-one: The racemic mixture containing both (S)- and ®-enantiomers.
Other Pyrrolidinones: Compounds with different substituents on the pyrrolidinone ring, such as 3-methylpyrrolidin-2-one or 5-methylpyrrolidin-2-one.
Uniqueness: (S)-3,5,5-Trimethylpyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its high degree of substitution and chiral nature make it a valuable compound in asymmetric synthesis and chiral resolution studies.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(3S)-3,5,5-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-5-4-7(2,3)8-6(5)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
JJXUKXQTFKDOSH-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@H]1CC(NC1=O)(C)C |
Kanonische SMILES |
CC1CC(NC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


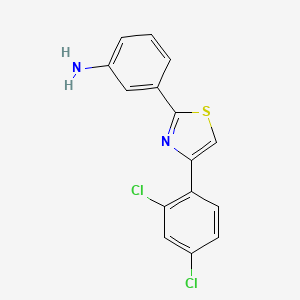


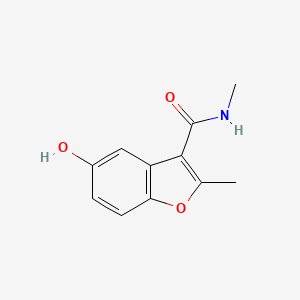
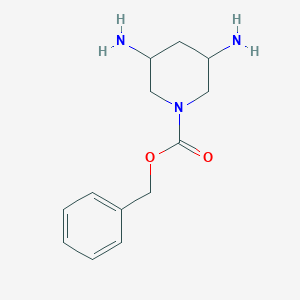
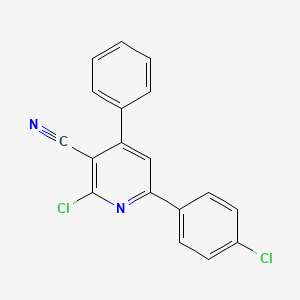
![2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766694.png)
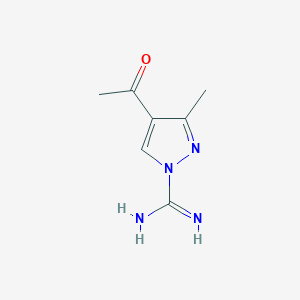
![5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B11766712.png)

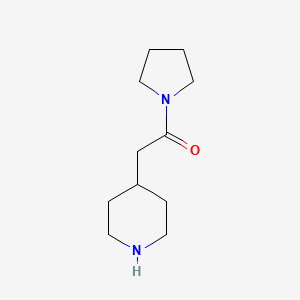
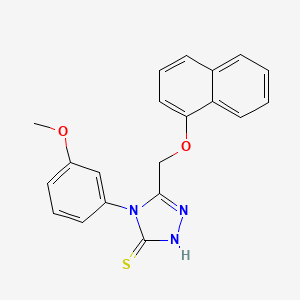

![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)
